BV-6
Descripción general
Descripción
BV-6 is a synthetic organic compound known for its role as a potent and specific antagonist of inhibitors of apoptosis proteins (IAPs), including cellular inhibitor of apoptosis protein 1 (cIAP1), cellular inhibitor of apoptosis protein 2 (cIAP2), and X-linked inhibitor of apoptosis protein (XIAP) . These proteins play a crucial role in regulating apoptosis, and this compound acts as a Smac mimetic, promoting apoptosis and necroptosis .
Aplicaciones Científicas De Investigación
BV-6 has a wide range of scientific research applications, including:
Cancer Research: this compound is used to study the mechanisms of apoptosis and necroptosis in cancer cells.
Drug Development: This compound serves as a lead compound for developing new therapeutic agents targeting IAPs.
Cell Death Pathways: This compound is used to investigate the molecular pathways involved in programmed cell death, including apoptosis and necroptosis.
Immunology: This compound is utilized in immunological studies to understand the role of IAPs in immune cell regulation.
Mecanismo De Acción
BV-6 exerts its effects by mimicking the activity of Smac/DIABLO, a natural antagonist of IAPs. Upon binding to cIAPs, this compound induces their ubiquitination and rapid proteasomal degradation . This process enables the deubiquitination of RIPK1, leading to the activation of apoptosis and necroptosis pathways . This compound also promotes the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and TNF-α-dependent apoptosis .
Análisis Bioquímico
Biochemical Properties
BV-6 interacts with the IAPs, specifically cIAP1, cIAP2, and XIAP . These proteins exert their anti-apoptotic actions through ubiquitylation of RIPK1 (receptor-interacting serine/threonine-protein kinase 1), which results in RIPK1 proteasomal degradation .
Cellular Effects
This compound has been shown to promote cell death by inducing cIAP autoubiquitination, NF-κB activation, and TNFα-dependent apoptosis . It has been found to moderately induce apoptosis in leukemic cells .
Molecular Mechanism
This compound acts as a Smac mimetic. Smac/DIABLO is a natural antagonist of IAPs, which is released in the cytosol in response to pro-apoptotic stimuli. Upon binding to cIAP, this compound induces its ubiquitination and rapid proteasomal degradation, enabling the deubiquitination of RIPK1 .
Temporal Effects in Laboratory Settings
While specific temporal effects of this compound have not been extensively studied, it is known that this compound induces rapid proteasomal degradation of cIAP, thus allowing for TNF-α-induced apoptosis or necroptosis .
Dosage Effects in Animal Models
Specific studies on the dosage effects of this compound in animal models are currently limited. It is known that this compound has been used in various concentrations ranging from 0.3-5 μM for cell culture assays .
Metabolic Pathways
It is known that this compound influences the ubiquitylation pathway, leading to the degradation of RIPK1 .
Transport and Distribution
It is known that this compound acts in the cytosol where it binds to cIAP, leading to its ubiquitination and degradation .
Subcellular Localization
This compound acts in the cytosol where it binds to cIAP, leading to its ubiquitination and degradation . This suggests that the subcellular localization of this compound is primarily in the cytosol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
BV-6 is synthesized through a multi-step process involving the coupling of various amino acids and peptides. The synthesis typically involves the following steps:
Coupling of Amino Acids: The initial step involves the coupling of amino acids using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Cyclization: The coupled amino acids undergo cyclization to form the desired cyclic peptide structure.
Functionalization: The cyclic peptide is further functionalized with specific side chains to achieve the final structure of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, purification steps, and quality control measures to ensure high purity and yield of the final product .
Análisis De Reacciones Químicas
Types of Reactions
BV-6 undergoes various chemical reactions, including:
Ubiquitination: This compound induces the ubiquitination and rapid proteasomal degradation of cIAPs.
Apoptosis Induction: This compound promotes apoptosis by enabling the deubiquitination of receptor-interacting serine/threonine-protein kinase 1 (RIPK1).
Necroptosis Induction: This compound also induces necroptosis, a form of programmed cell death.
Common Reagents and Conditions
Ubiquitination: Requires the presence of ubiquitin, E1 activating enzyme, E2 conjugating enzyme, and E3 ligase.
Apoptosis Induction: Involves tumor necrosis factor-alpha (TNF-α) and caspase inhibitors such as Z-IETD-FMK.
Necroptosis Induction: Requires the blockade of caspase-8 using inhibitors like Z-VAD-FMK.
Major Products Formed
Ubiquitination: Leads to the formation of ubiquitinated cIAPs.
Apoptosis Induction: Results in the activation of caspases and subsequent cell death.
Necroptosis Induction: Leads to the formation of the necrosome complex and cell death.
Comparación Con Compuestos Similares
BV-6 is unique due to its dual inhibition of cIAPs and XIAP, making it a bivalent Smac mimetic . Similar compounds include:
Embelin: An inhibitor of XIAP with potential anticancer properties.
Birinapant: A synthetic small molecule that inhibits IAP family proteins and has antineoplastic activity.
AZD5582: An inhibitor of IAPs that induces apoptosis by binding to the BIR3 domains of cIAP1, cIAP2, and XIAP.
This compound stands out due to its potent and selective inhibition of multiple IAPs, making it a valuable tool in apoptosis and necroptosis research .
Propiedades
IUPAC Name |
(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-N-[(2S)-1-[6-[[(2S)-2-[[(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3,3-diphenylpropanoyl]amino]hexylamino]-1-oxo-3,3-diphenylpropan-2-yl]pyrrolidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C70H96N10O8/c1-47(71-3)63(81)75-59(53-37-21-11-22-38-53)69(87)79-45-27-41-55(79)65(83)77-61(57(49-29-13-7-14-30-49)50-31-15-8-16-32-50)67(85)73-43-25-5-6-26-44-74-68(86)62(58(51-33-17-9-18-34-51)52-35-19-10-20-36-52)78-66(84)56-42-28-46-80(56)70(88)60(54-39-23-12-24-40-54)76-64(82)48(2)72-4/h7-10,13-20,29-36,47-48,53-62,71-72H,5-6,11-12,21-28,37-46H2,1-4H3,(H,73,85)(H,74,86)(H,75,81)(H,76,82)(H,77,83)(H,78,84)/t47-,48-,55-,56-,59-,60-,61-,62-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPXJXGNXKOVBJV-YLOPQIBLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C(=O)NC(C(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)NCCCCCCNC(=O)C(C(C5=CC=CC=C5)C6=CC=CC=C6)NC(=O)C7CCCN7C(=O)C(C8CCCCC8)NC(=O)C(C)NC)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)NCCCCCCNC(=O)[C@H](C(C5=CC=CC=C5)C6=CC=CC=C6)NC(=O)[C@@H]7CCCN7C(=O)[C@H](C8CCCCC8)NC(=O)[C@H](C)NC)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C70H96N10O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1205.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.